molecular formula C14H26O4Si B12323145 4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

Cat. No.: B12323145
M. Wt: 286.44 g/mol
InChI Key: FFONLBDIZPCEQL-UHFFFAOYSA-N
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Description

4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl(dimethyl)silyl group, a hydroxy group, and a hexahydrocyclopenta[b]furan ring. Its unique chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves several steps. One common method starts with the commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives a formylated product, which is then converted to an N-Boc derivative. The aldehyde group is reduced with sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole . Industrial production methods typically involve similar steps but are optimized for scale and efficiency.

Chemical Reactions Analysis

4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and tert-butyl(dimethyl)silyl chloride for protection of hydroxy groups. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the aldehyde group with sodium borohydride results in the formation of an alcohol .

Scientific Research Applications

This compound has numerous applications in scientific research. In chemistry, it serves as a precursor for the synthesis of biologically active natural products. In biology and medicine, it is used in the development of new drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of 4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl group and the hydroxy group play crucial roles in its activity, allowing it to form stable interactions with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Properties

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4Si/c1-14(2,3)19(4,5)17-8-10-9-6-13(16)18-12(9)7-11(10)15/h9-12,15H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFONLBDIZPCEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC2C1CC(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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